4-[N-(4-Chlorobenzenesulfonyl)benzamido]naphthalen-1-YL benzoate
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Overview
Description
4-[N-(4-Chlorobenzenesulfonyl)benzamido]naphthalen-1-YL benzoate is a complex organic compound that features a naphthalene core substituted with benzamido and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(4-Chlorobenzenesulfonyl)benzamido]naphthalen-1-YL benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and cost-effectiveness. The use of advanced catalysts and reaction conditions tailored for industrial applications ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[N-(4-Chlorobenzenesulfonyl)benzamido]naphthalen-1-YL benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
4-[N-(4-Chlorobenzenesulfonyl)benzamido]naphthalen-1-YL benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[N-(4-Chlorobenzenesulfonyl)benzamido]naphthalen-1-YL benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-chlorobenzenesulfonyl)-N-{4-[N-(4-chlorobenzenesulfonyl)acetamido]naphthalen-1-yl}acetamide
- 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl benzoate
Uniqueness
4-[N-(4-Chlorobenzenesulfonyl)benzamido]naphthalen-1-YL benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzamido and benzoate groups attached to a naphthalene core makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[4-[benzoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20ClNO5S/c31-23-15-17-24(18-16-23)38(35,36)32(29(33)21-9-3-1-4-10-21)27-19-20-28(26-14-8-7-13-25(26)27)37-30(34)22-11-5-2-6-12-22/h1-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOFTOIYSNMYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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